1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 3,4-dichlorophenylhydrazine to form an intermediate, which is then cyclized to produce the pyrazole ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(2-chloro-6-fluorobenzyl)-3,5-dichlorophenyl-1H-pyrazole
- 1-(2-chloro-6-fluorobenzyl)-3,4-dichlorophenyl-1H-pyrazole
- 1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dichlorophenyl)-1H-pyrazole
Uniqueness: 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is unique due to its specific arrangement of halogenated aromatic rings and the pyrazole core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1006352-96-0 |
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Molecular Formula |
C22H12Cl5FN2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C22H12Cl5FN2/c23-15-2-1-3-20(28)14(15)11-30-22(13-5-7-17(25)19(27)9-13)10-21(29-30)12-4-6-16(24)18(26)8-12/h1-10H,11H2 |
InChI Key |
KGUXOULZMBBKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
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